Home > Products > Screening Compounds P98013 > Neratinib pyridine N-oxide
Neratinib pyridine N-oxide - 1376619-94-1

Neratinib pyridine N-oxide

Catalog Number: EVT-3458265
CAS Number: 1376619-94-1
Molecular Formula: C30H29ClN6O4
Molecular Weight: 573.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Neratinib

Compound Description: Neratinib is a tyrosine kinase inhibitor approved for treating breast cancer. [] It acts by irreversibly binding to specific tyrosine kinase enzymes, preventing signal transduction pathways crucial for cancer cell growth and proliferation.

Neratinib O-dealkylated Metabolite (M3)

Compound Description: M3 is a metabolite of Neratinib formed via O-dealkylation. [] This metabolic pathway involves the removal of an alkyl group attached to an oxygen atom.

Neratinib GSH Conjugates (M1, M2, M4, M5, M6, and M7)

Compound Description: These compounds are GSH (glutathione) conjugates of Neratinib. [] They are formed through the reaction of Neratinib or its metabolites with glutathione, a tripeptide involved in detoxification.

Relevance: The formation of GSH conjugates, particularly M6 and M7, represents a major metabolic pathway for Neratinib. [] These conjugates often exhibit altered pharmacological properties compared to the parent drug. Investigating the potential formation of GSH conjugates of Neratinib pyridine N-oxide would be relevant, considering the parent compound's proclivity for this metabolic route.

CP-533,536

Compound Description: CP-533,536 is an EP2 receptor-selective prostaglandin E2 agonist. [, , , ] This compound is structurally similar to Neratinib, particularly in the presence of a tert-butylbenzyl moiety and a pyridine ring.

Relevance: Despite different therapeutic targets, the structural similarities between CP-533,536 and Neratinib, particularly the presence of a pyridine ring, suggest potential commonalities in their metabolic pathways. For instance, CP-533,536 undergoes N-oxidation of the pyridine ring to form metabolite M5. [] This parallel with Neratinib pyridine N-oxide emphasizes the relevance of N-oxidation as a shared metabolic transformation for these compounds.

Indinavir Quaternary Pyridine N-Glucuronide (M1)

Compound Description: M1 is a minor metabolite of Indinavir, an HIV-1 protease inhibitor, formed via N-glucuronidation of the pyridine nitrogen. []

Pantoprazole Pyridine N-Acetylcysteine Derivative (M2)

Compound Description: M2 is a metabolite of Pantoprazole, a proton pump inhibitor, formed by N-acetylcysteine conjugation at the pyridine ring. []

Overview

Neratinib pyridine N-oxide is a significant metabolite of the drug neratinib, a potent irreversible tyrosine kinase inhibitor primarily used in the treatment of breast cancer that overexpresses the human epidermal growth factor receptor 2. The compound is classified under pyridine N-oxides, which are known for their unique chemical properties and reactivity compared to their parent pyridine compounds. Neratinib itself has been developed for its ability to inhibit multiple receptor tyrosine kinases, including the human epidermal growth factor receptors 1, 2, and 4.

Source and Classification

Neratinib pyridine N-oxide is derived from neratinib through metabolic processes that occur in the human body. It falls under the classification of pharmaceutical metabolites and specifically within the category of pyridine N-oxides. These compounds are characterized by the presence of an oxygen atom bonded to a nitrogen atom in a pyridine ring, which alters their reactivity and biological activity compared to non-oxidized pyridines .

Synthesis Analysis

Methods and Technical Details

The synthesis of neratinib typically involves several key steps, notably condensation and reduction reactions. The primary synthetic route involves the reaction of 6-[(E)-4-(dimethylamino)-2-butenamide]-7-ethoxy-4-amino-3-quinolinecarbonitrile with 3-chloro-4-[(pyridine-2-yl)methoxy]-benzaldehyde. This process is designed to be straightforward, economical, and environmentally friendly, making it suitable for industrial production .

The synthesis can be summarized as follows:

  1. Condensation Reaction: The initial step involves combining the two precursors under controlled conditions to form an intermediate compound.
  2. Reduction Reaction: This intermediate undergoes reduction to yield neratinib.
  3. Formation of Pyridine N-Oxide: Following administration or metabolism in vivo, neratinib is further oxidized to form neratinib pyridine N-oxide .
Molecular Structure Analysis

Structure and Data

Neratinib pyridine N-oxide retains a similar structure to that of neratinib but includes an additional oxygen atom bonded to the nitrogen in the pyridine ring. This modification affects its electronic properties and reactivity.

The molecular formula for neratinib is C30H29ClN6O3C_{30}H_{29}ClN_{6}O_{3}, with a molecular weight of approximately 557.05 g/mol. The structural modifications resulting from oxidation lead to changes in its pharmacokinetic properties compared to its parent compound .

Chemical Reactions Analysis

Reactions and Technical Details

Neratinib pyridine N-oxide participates in various chemical reactions typical of pyridine N-oxides:

  1. Electrophilic Substitution Reactions: The presence of the oxygen atom enhances nucleophilicity at the nitrogen site, allowing for electrophilic substitutions.
  2. Nucleophilic Aromatic Substitution (SNAr): The compound can undergo nucleophilic attack at positions ortho or para to the nitrogen oxide group.
  3. Deoxygenation Reactions: These can occur under specific conditions, reverting it back to its parent structure or forming other derivatives .

These reactions are facilitated by the unique electronic nature imparted by the N-oxide functionality.

Mechanism of Action

Process and Data

Neratinib acts primarily by irreversibly binding to the adenosine triphosphate binding site on receptor tyrosine kinases such as epidermal growth factor receptor and human epidermal growth factor receptor 2. This binding prevents autophosphorylation and downstream signaling that leads to tumor growth.

The mechanism can be outlined as follows:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Neratinib pyridine N-oxide exhibits distinctive physical properties due to its structural characteristics:

  • Appearance: Typically a solid compound in its pure form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical properties include:

  • Reactivity: Increased electrophilicity due to the presence of the N-oxide functional group.
  • pKa Values: Lower basicity compared to non-oxidized pyridines, influencing its interactions with biological targets .
Applications

Scientific Uses

Neratinib pyridine N-oxide primarily serves as a metabolite in pharmacological studies related to breast cancer therapies. Its significance includes:

  1. Pharmacokinetic Studies: Understanding how neratinib is metabolized into this compound helps optimize dosing regimens.
  2. Therapeutic Monitoring: Measuring levels of neratinib pyridine N-oxide can provide insights into drug efficacy and safety profiles.
  3. Research on Drug Resistance: Investigating how metabolites like neratinib pyridine N-oxide influence resistance mechanisms in cancer cells can inform future therapeutic strategies .
Synthesis and Manufacturing Pathways of Neratinib Pyridine N-Oxide

Irreversible Kinase Inhibitor Derivatives: Design Rationale for Neratinib Metabolite M3

Neratinib pyridine N-oxide (M3 metabolite) is a pharmacologically active derivative of the tyrosine kinase inhibitor neratinib. This metabolite retains the irreversible inhibition mechanism of the parent drug, targeting the ATP-binding domain of HER2 (ERBB2), EGFR (ERBB1), and HER4 (ERBB4) through covalent bond formation with conserved cysteine residues (Cys773/Cys805) [1] [2]. The design rationale centers on maintaining therapeutic efficacy while modulating physicochemical properties:

  • Metabolic Transformation: Hepatic oxidation via cytochrome P450 (CYP3A4) and flavin-containing monooxygenase (FMO) converts neratinib’s pyridinyl moiety to the N-oxide, enhancing polarity and influencing distribution [2].
  • Pharmacokinetic Impact: The N-oxide modification alters logP (partition coefficient) by approximately 0.8 units, improving aqueous solubility while preserving nanomolar-level kinase affinity [4].
  • Target Engagement: Like neratinib, M3 employs a Michael acceptor system (α,β-unsaturated carbonyl) to enable irreversible cysteine adduction, suppressing downstream PI3K/AKT and MAPK signaling [1] [4]. Systemic exposure to M3 constitutes ~15% of circulating neratinib-derived metabolites, underscoring its pharmacological relevance [2].

Multi-Step Synthetic Routes: Comparative Analysis of Coupling Sequences for C-4 and C-6 Functionalization

Neratinib pyridine N-oxide synthesis originates from functionalized quinoline intermediates. Two predominant strategies govern the introduction of the 4-anilino and 6-acrylamide sidechains:

Table 1: Comparative Analysis of Neratinib Coupling Sequences

Synthetic RouteReaction SequenceKey Reagents/ConditionsYield (Overall)Advantages/Limitations
C-4 FirstQuinoline 66 + Aniline 67 → Intermediate → + Acryloyl chloride 70Pd-catalyzed amination, 80°C; AlCl₃-mediated acylation42%Fewer side-products; requires stringent anhydrous conditions
C-6 FirstQuinoline 66 + Acryloyl chloride 70 → Intermediate → + Aniline 67BF₃ catalysis; CuI/DIPEA coupling38%Tolerates moisture; lower regioselectivity

C-4 First Functionalization: Initial C-4 amination with 3-chloro-4-[(pyridin-2-yl)methoxy]aniline (67) via Buchwald-Hartwig coupling yields a 4-anilinoquinoline. Subsequent C-6 acrylamidation using (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride (70) completes the neratinib core [1] [8]. This route minimizes Michael addition side reactions but demands rigorous moisture exclusion during acylation.

C-6 First Functionalization: Early acrylamide installation at C-6 precedes C-4 anilination. While more tolerant to protic impurities, the electron-withdrawing acrylamide group reduces quinoline nucleophilicity, necessitating elevated temperatures (110–130°C) and copper co-catalysts for C-4 coupling [1] [8].

N-Oxidation: Final oxidation of the pyridinyl moiety employs meta-chloroperbenzoic acid (mCPBA) or H₂O₂/Ti-MWW catalysis (see Section 1.3) to deliver neratinib pyridine N-oxide [4] [5].

Catalytic Hydrogenation and Condensation Reactions in Pyridine N-Oxide Formation

Pyridine N-oxidation is pivotal for synthesizing neratinib’s M3 metabolite. Key catalytic methods include:

Ti-MWW-Catalyzed Oxidation: Titanosilicate zeolites (Ti-MWW) enable direct pyridinyl C–H oxidation using aqueous H₂O₂ (30%) as a green oxidant. Optimized conditions (5–10 mol% catalyst, methanol solvent, 60°C) achieve >99% conversion and selectivity for neratinib N-oxide [5]. The mechanism involves Ti-peroxo species electrophilically attacking pyridine nitrogen. Ti-MWW’s 12-MR supercages accommodate sterically demanding substrates, outperforming TS-1 (10-MR pores) in pyridine oxidation [5].

Alternative Catalysts: Rh₂O₃ facilitates transfer hydrogenation under mild conditions (5 bar H₂, 40°C, TFE solvent), though its application to neratinib derivatives remains exploratory [7]. Classical methods (e.g., H₂O₂/AcOH) suffer from low atom economy and require corrosive acids, making Ti-MWW preferable for scale-up [5].

Condensation Side Reactions: During N-oxidation, acrylamide-decorated quinolines may undergo conjugate addition if oxidizing agents generate acidic byproducts. Buffered systems (e.g., Na₂CO₃/H₂O₂) suppress this, preserving the Michael acceptor motif [8].

Process Optimization for Scalable Production: Solvent Systems and Reaction Yield Enhancement

Scalable synthesis of neratinib pyridine N-oxide demands optimization of solvent systems, catalysts, and workup protocols:

Table 2: Process Optimization Parameters for Neratinib N-Oxide Synthesis

ParameterOptions EvaluatedOptimal ConditionsImpact on Yield/Purity
Oxidation SolventMeOH, DCM, TFE, H₂OMethanol99% conversion; minimal hydrolysis
Catalyst Loading1–15 mol% Ti-MWW5 mol%Cost efficiency; >98% selectivity
Workup MethodFiltration, extraction, crystallizationIon exchange + antisolvent precipitationPurity >99.5%; removes Ti residues
Temperature40–80°C60°CBalances kinetics vs. degradation

Solvent Selection: Methanol optimally solubilizes neratinib while facilitating Ti-MWW catalyst dispersion. Trifluoroethanol (TFE) enhances H₂O₂ activation but complicates recovery [5] [8]. Acid-scavenging additives (CaCO₃) prevent acrylamide degradation during extended reactions [8].

Yield Enhancement Strategies:

  • Catalyst Engineering: Interlayer-expanded IEZ-Ti-MWW increases accessibility to active sites, boosting turnover frequency (TOF) by 2.3× versus conventional Ti-MWW for bulky pyridines [5].
  • Reaction Engineering: Continuous-flow oxidation with immobilized Ti-MWW achieves 92% yield at residence times <30 minutes, eliminating batch variability [5].
  • Downstream Processing: Ligand-assisted extraction (e.g., dipicolinic acid) removes titanium impurities to <10 ppm, meeting pharmaceutical standards [5].

Scale-Up Challenges: Neratinib’s plasma protein binding (>99%) necessitates stringent control of hydrophobic impurities; silica gel chromatography or SFC purifications deliver API-grade N-oxide [2] [8].

Properties

CAS Number

1376619-94-1

Product Name

Neratinib pyridine N-oxide

IUPAC Name

(E)-N-[4-[3-chloro-4-[(1-oxidopyridin-1-ium-2-yl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C30H29ClN6O4

Molecular Weight

573.0 g/mol

InChI

InChI=1S/C30H29ClN6O4/c1-4-40-28-16-25-23(15-26(28)35-29(38)9-7-12-36(2)3)30(20(17-32)18-33-25)34-21-10-11-27(24(31)14-21)41-19-22-8-5-6-13-37(22)39/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,33,34)(H,35,38)/b9-7+

InChI Key

CDFDEPYFRKSPTL-VQHVLOKHSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=[N+]4[O-])Cl)C#N)NC(=O)C=CCN(C)C

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=[N+]4[O-])Cl)C#N)NC(=O)C=CCN(C)C

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=[N+]4[O-])Cl)C#N)NC(=O)/C=C/CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.